molecular formula C24H16ClFN4O3S B11142096 C24H16ClFN4O3S

C24H16ClFN4O3S

Cat. No.: B11142096
M. Wt: 494.9 g/mol
InChI Key: GAPUDQPAAZKZLC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C24H16ClFN4O3S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16ClFN4O3S typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce chlorine and fluorine atoms.

    Condensation reactions: to form the core structure.

    Oxidation and reduction reactions: to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

C24H16ClFN4O3S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

C24H16ClFN4O3S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of C24H16ClFN4O3S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

C24H16ClFN4O3S: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include those with analogous functional groups or core structures. The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.

List of Similar Compounds

    C24H16ClFN4O3: A similar compound lacking the sulfur atom.

    C24H16ClFN4O2S: A compound with one less oxygen atom.

    C24H16ClFN4O3S2: A compound with an additional sulfur atom.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H16ClFN4O3S

Molecular Weight

494.9 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-7-[(4-fluorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H16ClFN4O3S/c25-16-6-10-18(11-7-16)34(32,33)20-13-19-23(28-21-3-1-2-12-29(21)24(19)31)30(22(20)27)14-15-4-8-17(26)9-5-15/h1-13,27H,14H2

InChI Key

GAPUDQPAAZKZLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=C(C=C5)Cl)C(=O)N2C=C1

Origin of Product

United States

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